4-(4-Cyanophenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
(3R,4S)-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring substituted with a cyanophenyl group and a carboxylic acid group, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyanobenzaldehyde and a suitable pyrrolidine derivative.
Formation of Intermediate: The initial step may involve the formation of an intermediate through a condensation reaction.
Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring.
Chiral Resolution: Chiral resolution techniques are employed to obtain the desired (3R,4S) enantiomer.
Final Product:
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic route for large-scale production, including the use of catalysts, solvents, and reaction conditions that enhance yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyanophenyl group to other functional groups such as amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Applications: It may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3R,4S)-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- (3R,4S)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid
- (3R,4S)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid
- (3R,4S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid
Uniqueness
(3R,4S)-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the cyanophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.
Properties
CAS No. |
1049978-77-9 |
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Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c13-5-8-1-3-9(4-2-8)10-6-14-7-11(10)12(15)16/h1-4,10-11,14H,6-7H2,(H,15,16) |
InChI Key |
NSAIUTIMXGDOKA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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